2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-7-2-3-8-9(6-14)12(15-11(16)5-13)17-10(8)4-7/h7H,2-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZDTXOTROOIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide typically involves the reaction of 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Material: 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene
Reagent: Chloroacetyl chloride
Base: Triethylamine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Room temperature, under nitrogen atmosphere
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophile (e.g., amine), solvent (e.g., ethanol), mild heating.
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), water, reflux.
Reduction: Reducing agent (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), low temperature.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Hydrolysis: Corresponding carboxylic acid.
Reduction: Primary amine derivative.
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of benzothiophene compounds exhibit various biological activities, including:
- Anticancer Activity : Compounds similar to 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies suggest that modifications to the benzothiophene structure can enhance cytotoxicity against specific cancer cell lines .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by modulating inflammatory pathways. This is particularly relevant for conditions like arthritis and other inflammatory diseases .
- Neurological Applications : Research indicates potential neuroprotective effects of benzothiophene derivatives, which may be beneficial in treating neurodegenerative disorders such as Alzheimer’s disease. The modulation of neurotransmitter systems could be a mechanism of action .
Medicinal Chemistry Applications
The unique structure of this compound allows for various modifications that can lead to the development of new therapeutic agents. Some notable applications include:
Drug Design and Development
The compound serves as a scaffold for synthesizing new drugs targeting specific biological pathways. The ability to modify the cyano and chloro groups can lead to compounds with improved efficacy and reduced side effects.
Case Studies
- RORγt Modulators : Recent studies have explored the use of benzothiophene derivatives as modulators of RORγt (Retinoic acid-related Orphan Receptor gamma t), which plays a crucial role in immune response regulation. These compounds have shown potential in treating autoimmune diseases by inhibiting RORγt activity .
- Synthesis and Characterization : Research detailing the synthesis of various derivatives has provided insights into their pharmacokinetic properties, such as solubility and stability under physiological conditions. These findings are essential for assessing the viability of these compounds as drug candidates .
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group and the acetamide moiety are key functional groups that interact with biological macromolecules, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications :
Core Heterocycle: The target compound’s tetrahydrobenzothiophene core (vs.
Substituent Effects: Cyano Group: The 3-cyano group in the target compound acts as a hydrogen bond acceptor, which may improve target affinity compared to non-cyano analogs (e.g., ) . Methyl vs.
Acetamide Modifications :
- Phenyl Substitution (): Introduces aromatic π-π interactions but may reduce solubility .
- Propanamide Chain (): Extends the molecule’s length, possibly altering pharmacokinetics .
Applications :
- The target compound and its analogs are primarily research chemicals (), whereas simpler chloroacetamides like alachlor () are commercial herbicides .
Research Findings :
- Synthetic Accessibility : The target compound’s synthesis likely involves cyclization of substituted benzothiophene precursors followed by chloroacetylation, similar to methods for analogs in and .
- Safety Profile : Compounds with bulky substituents (e.g., ) are marked as irritants, emphasizing the need for careful handling .
Biological Activity
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H13ClN2OS
- Molecular Weight : 270.76 g/mol
- CAS Number : 1365962-06-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study screening various N-substituted phenyl chloroacetamides demonstrated that compounds with halogenated substituents exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria and fungi like Candida albicans .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is closely related to their chemical structure. The presence of specific functional groups and their positions on the aromatic ring influence the compound's lipophilicity and membrane permeability. Compounds with higher lipophilicity tend to exhibit better antimicrobial properties due to enhanced cell membrane penetration .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| 2-Chloro-N-(3-cyano...) | High (effective against MRSA) | Moderate | Moderate |
The mechanism by which 2-chloro-N-(3-cyano...) exerts its antimicrobial effects may involve the disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The compound's ability to interact with bacterial receptors is likely influenced by its structural features, allowing it to bind effectively and exert its biological effects .
Study on Antimicrobial Efficacy
A comprehensive study conducted in 2021 evaluated the antimicrobial efficacy of newly synthesized chloroacetamides against various pathogens. The results indicated that compounds similar to 2-chloro-N-(3-cyano...) demonstrated promising activity profiles, particularly against resistant strains of bacteria .
QSAR Analysis
Quantitative structure-activity relationship (QSAR) models were employed to predict the biological activity of 2-chloro-N-(3-cyano...) based on its chemical structure. These models indicated that modifications in the substituent groups could enhance or diminish the compound's efficacy against specific microbial strains .
Potential Therapeutic Applications
Given its promising antimicrobial activity, 2-chloro-N-(3-cyano...) holds potential for development as a therapeutic agent in treating infections caused by resistant bacteria. Further research is necessary to explore its safety profile and efficacy in clinical settings.
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide and related analogs?
A common approach involves condensation reactions between chloroacetyl chloride derivatives and amine-containing heterocycles. For example:
- Substitution reactions under alkaline conditions (e.g., KOH/EtOH) to form intermediates like 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-amine, followed by chloroacetylation .
- Acid-catalyzed reduction (e.g., Fe/HCl) for nitro-group reduction in intermediates, as seen in similar acetamide syntheses .
- Solvent optimization : Dichloromethane or DMF with catalytic KI improves reaction efficiency and purity .
Key Table : Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Substitution | KOH/EtOH, 60°C, 6h | ~75 | |
| Reduction | Fe powder, HCl, RT, 2h | 85–90 | |
| Chloroacetylation | Chloroacetyl chloride, DMF, KI, 50°C | 70–80 |
Basic: How can structural characterization of this compound be performed to confirm its identity and purity?
- Spectroscopic methods :
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves hydrogen bonding (N–H···O) and dihedral angles between aromatic systems .
Advanced: What strategies optimize reaction yields while minimizing by-products like dimerization or over-chlorination?
- Temperature control : Lower temperatures (e.g., 0–5°C during chloroacetylation) reduce side reactions .
- Catalyst selection : KI in DMF enhances regioselectivity by stabilizing reactive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene) improves purity .
Data Contradiction Note : reports high yields (~85%) using Fe/HCl reduction, while highlights dimerization by-products (e.g., compound 3 ) in similar reactions. This discrepancy may arise from differences in stoichiometry or solvent polarity .
Advanced: How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
- Structure-activity relationship (SAR) : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like p38 MAPK. For example:
Table : Docking Scores for Analogous Compounds
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Analog with pyridyl substituent | p38 MAPK | -9.8 | |
| Parent compound | COX-2 | -8.2 |
Advanced: How should researchers address discrepancies in spectroscopic data across studies?
- Solvent effects : Chemical shifts in NMR vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, NH protons in DMSO-d₆ appear downfield (~10.5 ppm) vs. CDCl₃ (~8.5 ppm) .
- Impurity analysis : LC-MS or HPLC identifies by-products (e.g., unreacted starting materials) that may skew spectral interpretations .
Advanced: What analytical techniques validate the exact mass and isotopic distribution of this compound?
- High-resolution mass spectrometry (HRMS) :
- MS/MS fragmentation : Dominant fragments at m/z 154 (benzothiophene ring) and 105 (cyanoacetamide) align with predicted cleavage patterns .
Advanced: How does crystallography inform intermolecular interactions and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
